[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methanol
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Description
[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methanol is a useful research compound. Its molecular formula is C11H17N3OS and its molecular weight is 239.34 g/mol. The purity is usually 95%.
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Biological Activity
The compound [1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methanol, often referred to in scientific literature as a piperidine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.
- Molecular Formula : C11H19N3S
- Molecular Weight : 227.35 g/mol
- CAS Number : 1261230-78-7
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and the introduction of the pyrimidine moiety. Various methods have been reported, including microwave-assisted synthesis and traditional reflux methods which enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing piperidine and pyrimidine rings have shown cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MDA-MB-231 (breast cancer) | 2.43 |
Compound B | HepG2 (liver cancer) | 4.98 |
In a study evaluating derivatives of similar structure, compounds exhibited significant inhibition of cell growth and induced apoptosis in cancer cells, suggesting that this compound may share these properties .
The mechanism by which these compounds exert their anticancer effects often involves:
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis.
- Caspase Activation : Induction of caspase pathways has been observed, indicating a shift towards programmed cell death in treated cells.
Other Biological Activities
In addition to anticancer properties, derivatives related to this compound have been explored for:
- Antimicrobial Activity : Some studies suggest potential antibacterial effects against various pathogens.
- Anti-inflammatory Properties : Research indicates that similar compounds may inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
Case Studies
- Cytotoxicity Assay : A study conducted on a series of piperidine derivatives demonstrated that certain modifications led to enhanced selectivity against cancer cells while sparing non-cancerous cells .
- In Vivo Studies : Animal models have shown promising results where administration of related compounds resulted in tumor size reduction without significant toxicity, indicating a favorable therapeutic window .
Properties
IUPAC Name |
[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-16-11-12-5-2-10(13-11)14-6-3-9(8-15)4-7-14/h2,5,9,15H,3-4,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQRBNOYTNFHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC(CC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.